

# A Comprehensive Toxicological Profile of Dodecanedioic Acid and Its Derivatives

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Compound of Interest

Compound Name: (~2~H\_20\_)Dodecanedioic acid

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This technical guide provides an in-depth analysis of the toxicological profile of dodecanedioic acid (DDDA), a dicarboxylic acid with wide-ranging industrial applications, and its derivatives.[1] This document synthesizes available data on acute and chronic toxicity, irritation and sensitization potential, genotoxicity, and reproductive effects to support safety assessments and guide future research.

# **Executive Summary**

Dodecanedioic acid exhibits a low order of acute toxicity via oral and dermal routes.[2][3] It is not considered a skin sensitizer and is not mutagenic in bacterial reverse mutation assays.[2] [4] While not a skin irritant, it is classified as a serious eye irritant.[2][5][6] Repeated dose studies in rats have not shown significant toxic effects up to the highest doses tested.[2] There is no evidence to suggest that DDDA is a reproductive or developmental toxin.[2]

## **Acute Toxicity**

The acute toxicity of dodecanedioic acid is low across various exposure routes. The following table summarizes the available quantitative data.



Endpoint	Species	Route	Value	Reference
LD50	Rat (male and female)	Oral	> 3,000 mg/kg	[3][5]
LD50	Rabbit (male)	Dermal	> 6,000 mg/kg	[3][5]

#### Irritation and Sensitization

DDDA is not classified as a skin irritant and is not a dermal sensitizer.[2][4] However, it is a recognized eye irritant, capable of causing serious irritation upon contact.[2][5][6][7]

Endpoint	Result	Reference
Skin Irritation	Not irritating	[2]
Eye Irritation	Causes serious eye irritation	[2][5][6]
Skin Sensitization	Not a sensitizer	[2][4]

# **Repeated Dose Toxicity**

A combined repeated dose and reproductive/developmental toxicity screening study in rats showed no significant adverse effects.[4]



Study Type	Species	Route	Dose Levels	Duration	NOAEL	Key Findings	Referen ce
Combine d Repeate d Dose/Re productiv e Develop mental Screenin g	Rat	Gavage	100, 500, 1000 mg/kg/da y	~50 days	Not explicitly stated, but no significan t effects at highest dose	No mortality or significan t effects on body weight, food consump tion, or food efficiency .[4]	[4]
Repeate d Dose Toxicity	Rat (male and female)	Oral	Not specified	13 Weeks	1,800 mg/kg	No observed adverse effect level establish ed.	[8]

# **Genotoxicity and Carcinogenicity**

Available data from in vitro and in vivo studies indicate that dodecanedioic acid is not genotoxic.[2][4][8]



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay	Salmonella typhimurium	Not specified	Negative	[4]
In vitro Mammalian Cell Gene Mutation Test	Chinese hamster lung cells	With and without	Negative	[8]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	[4][8]

Due to the negative mutagenicity results, carcinogenicity studies have not been deemed necessary.[2] No components of DDDA at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5]

## **Reproductive and Developmental Toxicity**

Screening level data suggest that dodecanedioic acid does not have adverse effects on reproduction or development.[2][4] In a combined repeated dose/reproductive developmental screening test in rats, no effects on reproductive parameters were observed at dose levels up to 1000 mg/kg.[4]

# **Toxicological Profile of DDDA Derivatives**

Data on the toxicology of DDDA derivatives is limited.

## **Diethyl Dodecanedioate**

Information on the toxicological properties of diethyl dodecanedioate is not readily available in the reviewed literature. It is noted as a compound for laboratory and research use.[9][10] One source suggests it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[9]



## **Experimental Protocols**

The following sections detail the methodologies for the key toxicological studies cited.

# **Acute Oral Toxicity (as per general guidelines)**

- Test Guideline: Similar to OECD Test Guideline 420 (Acute Oral Toxicity Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).
- Test Species: Rat (male and female).[3][5]
- Administration: A single dose of DDDA administered by gavage.
- Dose Levels: A limit test is often performed at 2000 or 5000 mg/kg. For DDDA, a dose of >3000 mg/kg was tested.[3][5]
- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

### **Acute Dermal Toxicity (as per general guidelines)**

- Test Guideline: Similar to OECD Test Guideline 402 (Acute Dermal Toxicity).
- Test Species: Rabbit (male).[3][5]
- Administration: A single dose of DDDA is applied to a shaved area of the skin. The site is typically covered with a gauze patch.
- Dose Levels: A limit test is often performed at 2000 mg/kg. For DDDA, a dose of >6000 mg/kg was tested.[3][5]
- Observation Period: Animals are observed for 14 days.
- Endpoints: Mortality, signs of skin irritation at the application site, clinical signs of systemic toxicity, body weight changes, and gross pathology.

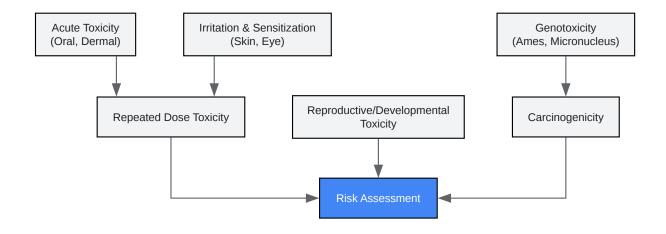


#### In vivo Micronucleus Test

- Test Guideline: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).[8]
- Test Species: Mouse.[4][8]
- Administration: DDDA administered orally.[8]
- Procedure: Bone marrow is extracted from the animals after a set exposure time.[8]
   Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.
- Result: DDDA did not induce an increase in micronuclei.[4][8]

#### **Visualizations**

### **Logical Flow of Toxicological Assessment**



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Caption: A generalized workflow for the toxicological assessment of a chemical substance.

# Summary of Dodecanedioic Acid Toxicological Endpoints





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Caption: Summary of key toxicological endpoints for Dodecanedioic Acid.

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#### References

- 1. Dodecanedioic acid Wikipedia [en.wikipedia.org]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. thomassci.com [thomassci.com]
- 7. ark-chem.co.jp [ark-chem.co.jp]
- 8. valsynthese.ch [valsynthese.ch]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. scbt.com [scbt.com]
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